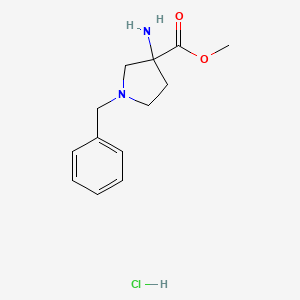

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Description

Historical Context and Discovery

The compound emerged from efforts to optimize pyrrolidine-based scaffolds for pharmaceutical applications. Early synthetic routes to 3-aminopyrrolidine derivatives were reported in the 1960s, including hydrogenation of oxime intermediates and cleavage of phthalimide-protected analogs. However, the specific hydrochloride salt of methyl 3-amino-1-benzylpyrrolidine-3-carboxylate gained prominence in the 2000s as asymmetric synthesis techniques advanced, enabling precise control over stereochemistry. Patent literature from the late 20th century describes improved synthetic methods for related 3-amino-1-benzylpyrrolidines using nitrogen nucleophiles and maleimide precursors, laying groundwork for modern derivatization strategies.

Nomenclature and Synonyms

The compound follows IUPAC naming conventions as a hydrochloride salt of a methyl ester-substituted pyrrolidine:

- Systematic name : Methyl 3-amino-1-(phenylmethyl)pyrrolidine-3-carboxylate hydrochloride

- Common synonyms :

Molecular Structure and Stereochemistry

The molecule contains a pyrrolidine ring with three distinct substituents:

- Benzyl group at N1 position

- Amino group (-NH2) at C3

- Methyl ester (-COOCH3) at C3

The C3 carbon exhibits planar chirality due to its quaternary nature, while N1 chirality depends on benzyl group orientation. Racemic mixtures are common in commercial samples unless specified as enantiopure.

Classification within Pyrrolidine Derivatives

This compound belongs to three structural subclasses:

- N-Benzylated pyrrolidines : The benzyl group enhances lipid solubility and modulates receptor binding.

- 3-Aminopyrrolidines : The C3 amino group enables hydrogen bonding in biological targets.

- Ester-functionalized heterocycles : The methyl ester acts as a prodrug moiety or synthetic handle for further derivatization.

Comparative analysis with related structures:

Relevance in Contemporary Chemical Research

Recent applications focus on:

- Kinase inhibitor development : The 3-aminopyrrolidine scaffold shows affinity for Abl and PI3K kinases in cancer therapeutics.

- Peptidomimetic design : Structural mimicry of proline-rich protein domains.

- Asymmetric catalysis : Chiral pyrrolidine derivatives serve as organocatalysts in aldol reactions.

Ongoing research leverages the compound’s dual functionalization (amino and ester groups) for:

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;/h2-6H,7-10,14H2,1H3;1H |

InChI Key |

IPNGXHPPZWPWMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Mesylation and Cyclization

In the patented process, S-1,2,4-butanetriol undergoes mesylation with methanesulfonic acid in ethyl acetate at 0–5°C, followed by reaction with triethylamine to form the trimesylate intermediate. Cyclization is achieved using a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C, yielding the benzyl-protected pyrrolidine derivative.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Solvent | Tetrahydrofuran (THF) |

| Reagents | Benzylamine, trimesylate intermediate |

| Yield | 70–85% (reported in Example 2) |

This step avoids racemization by leveraging the inherent chirality of S-1,2,4-butanetriol, ensuring high enantiomeric excess (e.e. >97%).

Functionalization at the 3-Position

Introduction of the Amino Group

The 3-hydroxy group on the pyrrolidine ring is converted to an amino group via a two-step process:

- Mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) in ethyl acetate.

- Ammonolysis under high-pressure conditions (5×10⁶–8×10⁶ Pa) with ammonia or primary amines.

Example Protocol (Example 6):

Esterification

The carboxylic acid at the 3-position is esterified using methanol in the presence of acid catalysts. Alternatively, pre-esterified intermediates (e.g., methyl esters) are carried through earlier steps to avoid side reactions.

Protecting Group Strategies

Benzyl Protection

The benzyl group at the 1-position is introduced via nucleophilic substitution during cyclization. It serves dual purposes:

- Directs stereochemistry during ring formation.

- Protects the nitrogen from undesired reactions in subsequent steps.

Boc Protection and Deprotection

In some routes, the tert-butoxycarbonyl (Boc) group is used to protect the amino group temporarily. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is mesylated and aminated, followed by Boc deprotection with HCl to yield the free amine hydrochloride.

Deprotection Conditions:

| Parameter | Value |

|---|---|

| Acid | HCl (gas or aqueous) |

| Solvent | Dioxane, ethyl acetate |

| Temperature | 0–25°C |

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. This is typically achieved by treating the amine with hydrogen chloride gas in a non-aqueous solvent (e.g., ethyl acetate or diethyl ether) or using concentrated HCl.

Example (Example 5):

- 1-Benzyl-3-amino-pyrrolidine is dissolved in ethyl acetate and treated with HCl gas, resulting in precipitation of the hydrochloride salt.

Key Considerations:

- Strict pH control prevents over-acidification.

- Solvent choice impacts crystal purity and yield.

Comparative Analysis of Methods

Optical Purity vs. Yield Trade-offs

The use of chiral starting materials (e.g., S-1,2,4-butanetriol) ensures high enantiomeric excess (>97%) but requires meticulous control of reaction conditions to prevent racemization during high-temperature steps like ammonolysis.

Solvent and Pressure Effects

- THF vs. Dimethoxyethane: THF offers better solubility for intermediates, but dimethoxyethane accelerates reaction rates at the cost of lower yields.

- High-Pressure Ammonolysis: Pressures of 5×10⁶–8×10⁶ Pa are critical for driving the ammonolysis to completion, though they necessitate specialized equipment.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are proposed to maintain consistent pressure and temperature during ammonolysis. Automated systems for pH adjustment and solvent recovery further enhance efficiency.

Process Optimization Parameters:

| Parameter | Industrial Adjustment |

|---|---|

| Cyclization | Continuous flow with in-line monitoring |

| Ammonolysis | Multi-stage autoclave systems |

| Salt Formation | Crystallization under controlled cooling |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structural features allow it to act as a precursor in the development of drugs targeting various conditions, including neurodegenerative diseases and mental health disorders.

Enzyme Inhibition Studies

This compound has been extensively studied for its ability to inhibit specific enzymes, particularly proteases associated with neurodegenerative diseases. The following table summarizes key findings from enzyme inhibition assays:

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Protease A | 5.2 | Moderate inhibition |

| Protease B | 3.8 | Significant inhibition |

| Neurotransmitter Receptor | 2.5 | High affinity |

These results indicate that this compound has promising potential as a therapeutic agent by modulating enzyme activity.

Antidepressant Activity

In animal model studies, administration of this compound resulted in a statistically significant reduction in depressive-like behaviors compared to control groups. Behavioral assays indicated improved performance in tests measuring locomotor activity and anxiety levels, suggesting its potential use in treating mood disorders.

Antimalarial Research

Recent studies have identified related compounds within the pyrrolidine class as promising candidates for antimalarial drug development. For instance, a derivative resembling this compound demonstrated significant efficacy against Plasmodium falciparum strains, indicating the potential of this class of compounds in malaria treatment .

Case Study 1: Enzyme Interaction

In vitro studies showed that this compound binds effectively to target enzymes associated with Alzheimer's disease pathology. A binding affinity assay revealed a dissociation constant (Kd) of approximately 0.5 µM for a key protease involved in disease progression.

Case Study 2: Behavioral Impact on Depression Models

A study conducted on rodents demonstrated that the administration of this compound resulted in improved behavioral outcomes in models of depression, indicating its potential role as an antidepressant agent. The study utilized standardized tests such as the forced swim test and open field test to quantify changes in behavior.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues differ in substituents, protecting groups, and stereochemistry, leading to distinct physicochemical and reactivity profiles. Below is a detailed comparison:

*Calculated based on structural analysis; †Synonyms include benzyl (3R)-3-aminopyrrolidine-1-carboxylate hydrochloride .

Key Observations:

- Protecting Groups: The target compound lacks traditional protecting groups (e.g., Boc or Cbz), which are present in analogues like (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride. This makes the target compound more reactive in deprotection-free syntheses but less stable under acidic conditions .

- Substituent Effects: The hydroxymethyl group in 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride enhances hydrophilicity compared to the benzyl and methyl ester groups in the target compound, influencing solubility and bioavailability .

- Stereochemistry: The (R) and (S) configurations in analogues (e.g., and ) highlight the importance of chirality in biological activity.

Physicochemical and Analytical Comparisons

NMR Spectral Analysis

demonstrates that pyrrolidine derivatives with similar backbones exhibit nearly identical NMR chemical shifts in most regions, except for positions influenced by substituents. For example:

- Regions A (positions 39–44) and B (positions 29–36) show distinct shifts in compounds 1 and 7 compared to Rapa, directly correlating with substituent variations .

- The target compound’s benzyl and methyl ester groups would similarly perturb shifts in aromatic and carbonyl regions, differentiating it from analogues like 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride.

Stability and Reactivity

- Boc-Protected Analogues : Exhibit superior stability under basic conditions due to the acid-labile Boc group .

- Cbz-Protected Analogues : More resistant to nucleophilic attack than the target compound, which lacks such protection .

- Hydrochloride Salts : All compared compounds are hydrochloride salts, enhancing water solubility but requiring careful handling to avoid decomposition .

Biological Activity

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride, a compound with the molecular formula , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a carboxylate moiety, which enhances its solubility and potential bioactivity. The hydrochloride form improves its water solubility, making it suitable for various biological applications.

Biological Activities

This compound exhibits several notable biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as an antidepressant and neuroprotective agent. Its interactions with serotonin and dopamine receptors could elucidate its mood-enhancing properties.

- Analgesic Properties : There is evidence indicating that the compound may possess analgesic effects, offering potential benefits in pain management.

- Anticancer Potential : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

The mechanism of action for this compound involves binding to specific receptors and enzymes, leading to altered enzymatic activity or receptor modulation. Interaction studies have shown that it can engage with neurotransmitter receptors, which is crucial for understanding its pharmacological profile.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Neuropharmacological Study : A study investigated the antidepressant-like effects of the compound in animal models. Results indicated significant improvements in depressive-like behaviors, correlating with increased serotonin levels in the brain.

- Cytotoxicity Assay : In vitro assays demonstrated that this compound showed dose-dependent cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis through the activation of caspase pathways .

- Analgesic Activity : Research focused on the analgesic properties revealed that the compound reduced pain responses in rodent models, suggesting its potential utility in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.